Casein kinase 1 alpha, also known as CK1α, is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell cycle regulation, protein trafficking, and apoptosis. It is a member of the casein kinase 1 family, which is conserved across eukaryotes. CK1α is particularly significant in the Wnt/β-catenin signaling pathway, where it phosphorylates β-catenin, facilitating its degradation and regulating gene expression involved in development and cancer progression .
CK1α belongs to the casein kinase 1 family of serine/threonine kinases. This family is characterized by its ability to phosphorylate proteins at serine and threonine residues, influencing various cellular functions. CK1α is classified based on its structure and function within this family, exhibiting broad substrate specificity and regulatory roles in several signaling pathways .
The synthesis of CK1α can be approached through recombinant DNA technology. The CSNK1A1 gene can be cloned into an expression vector, followed by transformation into suitable host cells such as Escherichia coli. The protein can then be expressed and purified using affinity chromatography techniques.
The crystal structure of CK1α reveals a typical kinase fold consisting of two lobes: the N-lobe, which contains the ATP-binding site, and the C-lobe, which houses the catalytic site. Structural studies have shown that CK1α has a β-hairpin loop critical for substrate recognition and interaction with other proteins .
CK1α catalyzes the phosphorylation of serine and threonine residues in target proteins. This process involves transferring a phosphate group from ATP to the hydroxyl group of the amino acid side chain.
CK1α exerts its effects by phosphorylating target proteins involved in critical signaling pathways. For example, it phosphorylates β-catenin at Ser45, marking it for degradation via the ubiquitin-proteasome pathway. This action is vital for regulating Wnt signaling and maintaining cellular homeostasis.
Relevant analyses indicate that CK1α maintains structural integrity under various conditions but may require careful handling to preserve enzymatic activity .
CK1α has significant implications in research and therapeutic contexts:
Casein Kinase 1 isoforms operate as nodal regulators within intricate phosphorylation networks. Their catalytic activity requires adenosine triphosphate but occurs independently of secondary messengers or metal ion cofactors [1]. A defining biochemical characteristic is their preference for primed substrates — proteins bearing a pre-existing phosphoresidue at position n-3 relative to the target serine/threonine [4] [6]. This enables hierarchical, processive phosphorylation cascades exemplified in circadian regulator Period 2, where an initial "priming" phosphorylation at serine 662 by Casein Kinase 1δ/ε permits rapid subsequent phosphorylation of downstream serines (serine 665, serine 668, serine 671, serine 673) [6]. Casein Kinase 1δ/ε substrate selection is dynamically regulated by phosphorylation states of their own C-terminal tails. Phosphorylation creates anionic patches that interact with anion-binding pockets on the kinase domain, altering substrate-binding cleft conformation and thus substrate preference — a mechanism termed the "phosphoswitch" [6]. Casein Kinase 1α exhibits distinct regulation, participating in complexes like the SCF ubiquitin ligase complex for β-catenin degradation and the mTOR complex for DEPTOR degradation [4]. Casein Kinase 1γ isoforms uniquely possess lipid-binding domains, anchoring them to membranes where they phosphorylate components of adhesion complexes and receptors [4]. This isoform-specific regulation integrates Casein Kinase 1 activity into critical pathways controlling cell survival, proliferation, and differentiation.
Dysregulated expression or activity of specific Casein Kinase 1 isoforms is implicated across malignancies and neurodegenerative disorders, establishing them as compelling therapeutic targets.
Oncogenesis: Isoform-specific dysregulation drives tumorigenesis through distinct mechanisms. Casein Kinase 1α overexpression occurs in acute myeloid leukemia and myelodysplastic syndromes, where it phosphorylates and destabilizes tumor suppressor p53, enabling unchecked proliferation [1] [4]. Conversely, loss-of-function mutations in Casein Kinase 1 Alpha 1 (CSNK1A1) are drivers in certain leukemia subtypes, highlighting context-dependent roles [1]. In triple-negative breast cancer, colorectal cancer, and non-small cell lung cancer, Casein Kinase 1δ is frequently overexpressed. This amplifies oncogenic Wnt/β-catenin signaling by reducing β-catenin phosphorylation for degradation and stabilizes oncoproteins like c-Myc and nuclear factor kappa B [1] [4]. Casein Kinase 1ε overexpression correlates with poor prognosis in breast and ovarian cancers, driven by its role in inactivating translational repressor 4E binding protein 1 (eukaryotic translation initiation factor 4E binding protein 1), thereby enhancing cap-dependent translation and cell proliferation [1]. Casein Kinase 1ε also phosphorylates tumor necrosis factor receptor-associated factor 3, modulating innate immune responses potentially favoring tumor immune evasion [1].
Table 2: Casein Kinase 1 Isoform Dysregulation in Human Cancers
| Isoform | Cancer Type(s) | Molecular Consequences | Downstream Pathways Affected |
|---|---|---|---|
| Casein Kinase 1α | AML, MDS, Melanoma | p53 destabilization, BID phosphorylation inhibiting apoptosis | p53 pathway, Death receptor signaling |
| Casein Kinase 1δ | TNBC, NSCLC, Colorectal Cancer | β-catenin stabilization, c-Myc stabilization, NFκB activation | Wnt/β-catenin, Pro-survival signaling |
| Casein Kinase 1ε | Breast Cancer, Ovarian Cancer | 4E binding protein 1 inactivation, TRAF3 phosphorylation | mRNA translation, Innate immune signaling |
| Casein Kinase 1γ | Lung Cancer, Breast Cancer | Altered adhesion signaling, Autophagy modulation | Cell motility, Survival under stress |
Neurodegenerative Pathologies: Aberrant Casein Kinase 1 activity contributes significantly to proteinopathies characterized by toxic protein aggregation. Casein Kinase 1δ overexpression is consistently observed in tauopathies, including Alzheimer disease, Down syndrome, progressive supranuclear palsy, corticobasal degeneration, and Pick disease [3] [5]. Immunohistochemical studies confirm Casein Kinase 1δ co-localization with neurofibrillary tangles, granulovacuolar bodies, and dystrophic neurites in post-mortem brain tissue [3]. Casein Kinase 1δ phosphorylates tau at pathological epitopes (e.g., threonine 231, serine 262), reducing its microtubule-binding affinity and promoting self-aggregation into paired helical filaments [3] [5]. This hyperphosphorylation disrupts neuronal cytoskeleton integrity and synaptic function. Casein Kinase 1 isoforms also phosphorylate α-synuclein (e.g., serine 129) in Parkinson disease and dementia with Lewy bodies, accelerating its aggregation into Lewy bodies and Lewy neurites [5]. Furthermore, Casein Kinase 1 activity modulates TAR DNA-binding protein 43 phosphorylation (serine 409/serine 410), implicated in amyotrophic lateral sclerosis pathogenesis [5]. Circadian disruption, governed partly by Casein Kinase 1δ/ε-mediated Period 2 phosphorylation, represents an additional shared feature in neurodegeneration [6].
The isoform-specific roles of Casein Kinase 1 in driving oncogenic pathways and the frequent dysregulation observed across cancers provide a strong rationale for developing targeted inhibitors. Precision oncology aims to match therapeutics with the specific molecular drivers in a patient's tumor. The distinct, often non-redundant functions of Casein Kinase 1 isoforms mean that isoform-selective inhibition could offer significant therapeutic advantages while minimizing off-target effects [1] [4]. For instance, tumors driven by Wnt/β-catenin hyperactivation due to Casein Kinase 1δ overexpression (e.g., subsets of triple-negative breast cancer and colorectal cancer) represent a clear indication for Casein Kinase 1δ-selective inhibitors [1] [4]. Similarly, tumors reliant on enhanced mRNA translation via 4E binding protein 1 inactivation might be sensitive to Casein Kinase 1ε inhibition [1].
Small molecule adenosine triphosphate-competitive inhibitors constitute the primary therapeutic approach. Diverse chemical scaffolds have been explored, including arylimidazoles, benzimidazoles, benzothiazoles, isoxazoles, purines, pyrazoles, pyrido[3,4-g]quinazoline derivatives, and compounds like BTX-A51, Casein Kinase 1 inhibitor 7, D4476, IC261, PF-4800567, PF-670462, and TG003 [1]. A-IN-10 emerges as a significant compound due to its potent dual inhibition profile, targeting both Casein Kinase 1δ and Casein Kinase 1ε with nanomolar affinity [1]. This dual inhibition is potentially advantageous for cancers where both isoforms contribute to pathogenesis or where functional redundancy might confer resistance to single-isoform inhibition. Furthermore, dual inhibition could disrupt the circadian clock more profoundly, potentially relevant for cancers where clock disruption provides a growth advantage [6].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6